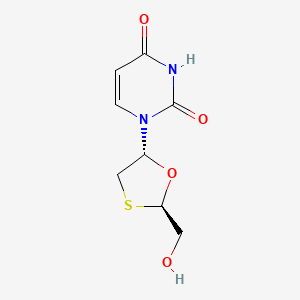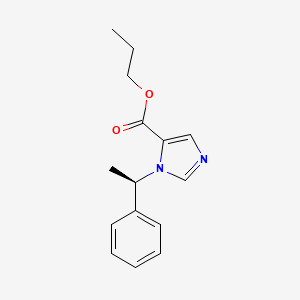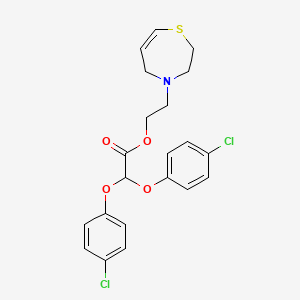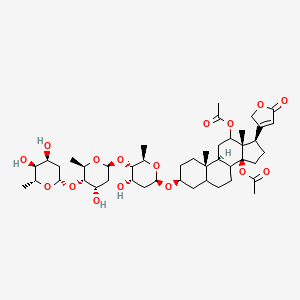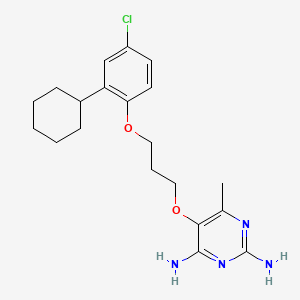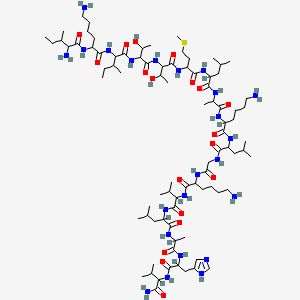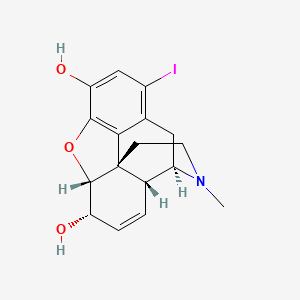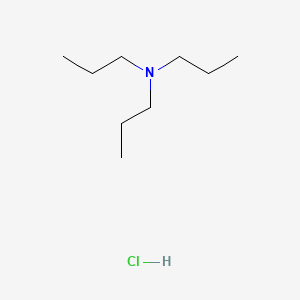
Tripropylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripropylammonium chloride is a quaternary ammonium compound with the chemical formula
(C3H7)3NHCl
. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. This compound is commonly used in various chemical processes and industrial applications due to its unique properties.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tripropylammonium chloride can be synthesized through the alkylation of tripropylamine with an alkyl halide, typically using propyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.
(C3H7)3N+C3H7Cl→(C3H7)3NHCl
Industrial Production Methods: In industrial settings, this compound is produced by the continuous alkylation of tripropylamine. The process involves the use of a fixed-bed reactor where tripropylamine and propyl chloride are passed over a catalyst at elevated temperatures and pressures. The reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tripropylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, it can be used as a phase transfer catalyst in such processes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Conditions: Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, products can include tripropylamine derivatives with different functional groups.
Applications De Recherche Scientifique
Tripropylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It can be used in the preparation of biological samples for analysis.
Medicine: Research into its potential use in drug delivery systems is ongoing.
Industry: It is used in the production of surfactants, emulsifiers, and other chemical intermediates.
Mécanisme D'action
The mechanism by which tripropylammonium chloride exerts its effects is primarily through its role as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the rate of reaction. The chloride ion can also participate in ionic interactions, influencing the reactivity of other compounds.
Comparaison Avec Des Composés Similaires
Tetrapropylammonium chloride: Similar in structure but with an additional propyl group.
Triethylammonium chloride: Similar but with ethyl groups instead of propyl groups.
Uniqueness: Tripropylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective as a phase transfer catalyst.
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in various fields.
Propriétés
Numéro CAS |
14488-44-9 |
|---|---|
Formule moléculaire |
C9H22ClN |
Poids moléculaire |
179.73 g/mol |
Nom IUPAC |
N,N-dipropylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-4-7-10(8-5-2)9-6-3;/h4-9H2,1-3H3;1H |
Clé InChI |
BMXILUZRCXPKOI-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


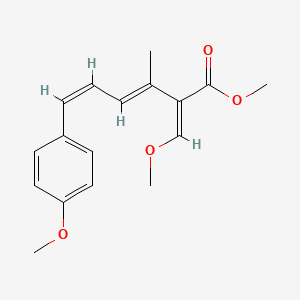
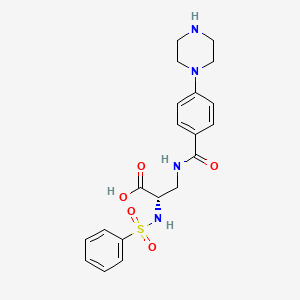
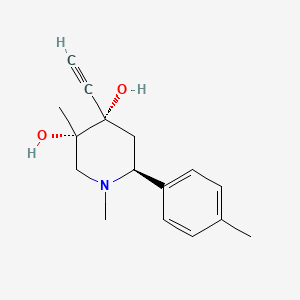
![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)

